

Application Notes and Protocols: Synthesis and Applications of 5,5-Dipropylbarbituric Acid

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Compound of Interest

Compound Name: *Diethyl dipropylmalonate*

Cat. No.: *B124149*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5,5-dipropylbarbituric acid through the condensation reaction of **diethyl dipropylmalonate** with urea. This document includes detailed experimental protocols, a summary of quantitative data, and insights into the applications of the resulting barbiturate derivative.

Introduction

The reaction of **diethyl dipropylmalonate** with urea is a classic example of the condensation reaction used to synthesize 5,5-disubstituted barbituric acids. Barbiturates are a class of drugs that act as central nervous system depressants, exhibiting a range of effects from mild sedation to anesthesia.^[1] The pharmacological properties of these molecules are largely determined by the nature of the substituents at the 5-position of the barbituric acid ring.^[2] 5,5-Dipropylbarbituric acid, also known as propylbarbital, is a barbiturate derivative that has been utilized as a hypnotic drug.^[3] The synthesis involves the base-catalyzed condensation of a disubstituted malonic ester with urea.

Applications

5,5-Dipropylbarbituric acid and other 5,5-disubstituted barbiturates have several applications in research and drug development:

- Hypnotic and Sedative Agents: Historically, 5,5-dipropylbarbituric acid has been used as a hypnotic agent to induce sleep.[3] The study of such compounds contributes to the understanding of structure-activity relationships in sedative-hypnotic drugs.
- Anticonvulsant Activity: While phenobarbital is the most widely used barbiturate for epilepsy, the broader class of 5,5-disubstituted barbiturates has been investigated for anticonvulsant properties.[4][5]
- Precursor for Other Biologically Active Molecules: 5,5-Dipropylbarbituric acid can serve as a starting material for the synthesis of other compounds. For example, it can be hydrolyzed to 2,2-dipropylmalonic acid, which can then be decarboxylated to produce valproic acid, a widely used antiepileptic drug.[6]
- Research Tool in Pharmacology: As a central nervous system depressant, 5,5-dipropylbarbituric acid can be used as a tool in pharmacological research to study the mechanisms of sedation, anesthesia, and neuronal inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of barbituric acid, which serves as a model for the synthesis of 5,5-dipropylbarbituric acid.

Parameter	Value	Reference
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Reactants		
Diethyl malonate	80 g (0.5 mole)	[7]
Urea	30 g (0.5 mole)	[7]
Sodium	11.5 g (0.5 gram atom)	[7]
Absolute Ethanol	500 cc	[7]
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Reaction Conditions		
Reflux Temperature	110 °C	[7]
Reflux Time	7 hours	[7]
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Product		
Product Name	Barbituric Acid	[7]
Yield	46-50 g (72-78% of theoretical amount)	[7]
Drying Temperature	105-110 °C	[7]
Drying Time	3-4 hours	[7]
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Experimental Protocols

Protocol 1: Synthesis of 5,5-Dipropylbarbituric Acid

This protocol is adapted from the well-established synthesis of barbituric acid from diethyl malonate and urea.[\[7\]](#)

Materials:

- **Diethyl dipropylmalonate**
- Urea (dry)
- Sodium metal

- Absolute Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Distilled water
- Ice

Equipment:

- Round-bottom flask (2 L)
- Reflux condenser with a calcium chloride tube
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beakers
- Büchner funnel and filter flask
- Drying oven

Procedure:

- Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride tube, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram atom) of finely cut sodium metal in small portions to control the reaction. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
- Addition of **Diethyl Dipropylmalonate**: To the sodium ethoxide solution, add the molar equivalent of **diethyl dipropylmalonate** (this would be 0.5 mole, the exact mass should be calculated based on the molecular weight of **diethyl dipropylmalonate**).
- Preparation of Urea Solution: In a separate beaker, dissolve 30 g (0.5 mole) of dry urea in 250 mL of hot absolute ethanol (approximately 70°C).

- Condensation Reaction: Add the hot urea solution to the flask containing the sodium ethoxide and **diethyl dipropylmalonate** mixture. Shake the mixture well.
- Reflux: Heat the reaction mixture to reflux at approximately 110°C using a heating mantle or oil bath for 7 hours. A white solid, the sodium salt of 5,5-dipropylbarbituric acid, should precipitate.[7]
- Work-up and Isolation:
 - After the reflux is complete, add 500 mL of hot water (around 50°C) to dissolve the precipitated sodium salt.
 - Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
 - Cool the resulting clear solution in an ice bath overnight to induce crystallization.
- Purification:
 - Collect the white precipitate of 5,5-dipropylbarbituric acid by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold water (50 cc).[7]
 - Dry the product in an oven at 105–110°C for 3 to 4 hours.[7]

Expected Yield:

The yield of the parent barbituric acid is reported to be between 72-78%. [7] A similar yield can be expected for 5,5-dipropylbarbituric acid.

Protocol 2: Characterization of 5,5-Dipropylbarbituric Acid

1. Melting Point Determination:

- Determine the melting point of the dried product and compare it with the literature value for 5,5-dipropylbarbituric acid. A sharp melting point indicates high purity.

2. Infrared (IR) Spectroscopy:

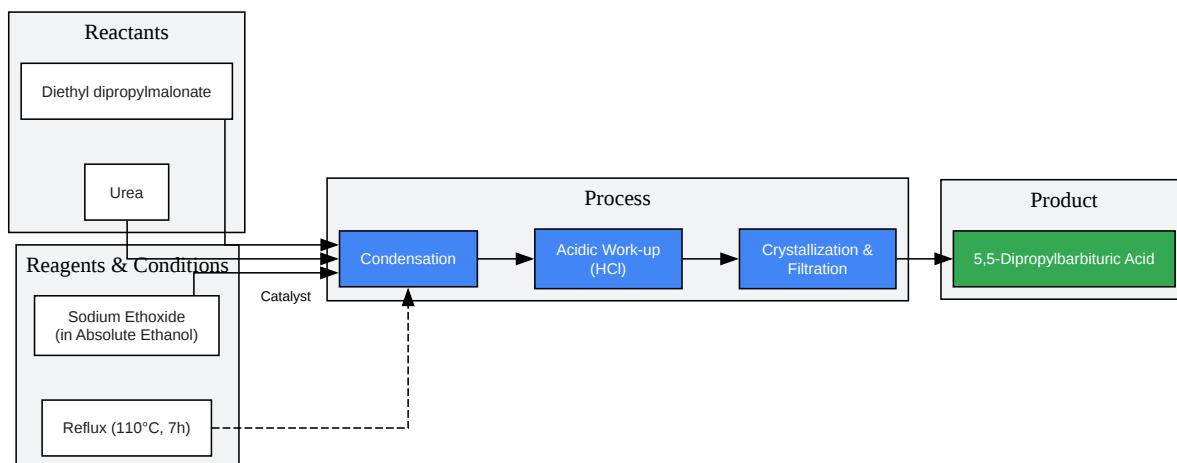
- Acquire an IR spectrum of the product. The spectrum for 5,5-dipropylbarbituric acid is available in the NIST database for comparison.[8]
- Characteristic peaks should include N-H stretching, C=O stretching, and C-N stretching bands typical for the barbiturate ring structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of 5,5-dipropylbarbituric acid, showing signals corresponding to the propyl groups and the NH protons of the barbiturate ring.

Diagrams

Reaction Workflow



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Caption: Workflow for the synthesis of 5,5-dipropylbarbituric acid.

General Reaction Scheme

Caption: General reaction scheme for the formation of 5,5-dipropylbarbituric acid.

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